

Core Topic: Phenylacetaldehyde Dimethyl Acetal

(CAS Number: 101-48-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetaldehyde dimethyl acetal*

Cat. No.: B086100

[Get Quote](#)

This guide provides a comprehensive technical overview of **Phenylacetaldehyde Dimethyl Acetal** (PADMA), tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synthesis protocols, applications, and safety information.

Chemical Identification and Properties

Phenylacetaldehyde dimethyl acetal, registered under CAS number 101-48-4, is a versatile organic compound.^{[1][2]} It is also known by synonyms such as (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, and the trade name Viridine®.^{[3][4]} Structurally, it is the dimethyl acetal derivative of phenylacetaldehyde.^[3] This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, and floral odor.^{[1][5]}

Data Presentation: Key Identifiers and Properties

The quantitative data for **Phenylacetaldehyde Dimethyl Acetal** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	101-48-4 [1] [2]
IUPAC Name	2,2-dimethoxyethylbenzene [6]
Molecular Formula	C ₁₀ H ₁₄ O ₂ [1] [2]
Molecular Weight	166.22 g/mol [1] [2]
EC Number	202-945-6
FEMA Number	2876 [1] [7]
InChI Key	WNJSKZBEWNVKGU-UHFFFAOYSA-N

| SMILES String | COC(Cc1ccccc1)OC |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid [1] [5]
Boiling Point	219-221 °C
Density	1.004 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.492 - 1.495 [1]
Flash Point	89 °C (192.2 °F) - closed cup
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether [5] [8]

| Vapor Pressure | 2.24 hPa at 20 °C[\[8\]](#) |

Table 3: Spectroscopic Data Summary

Spectroscopy Type	Availability / Key Features
¹ H NMR	Spectra available, provides structural confirmation.[4][9]
¹³ C NMR	Spectra available.[4]
FTIR	Spectra available.[4][10]
Mass Spectrometry (GC-MS)	Spectra available, shows characteristic fragmentation patterns.[4][6]

| Raman | Spectra available.[4] |

Applications in Research and Development

While widely utilized in the fragrance and flavor industries for its stability and pleasant aroma, **Phenylacetaldehyde Dimethyl Acetal** holds significant value for chemical synthesis and pharmaceutical development.[1][5][7]

- Protecting Group: Its primary role in drug development is as a protecting group for aldehyde functionalities. The acetal group is stable under neutral and basic conditions but can be easily removed under controlled acidic conditions to regenerate the parent aldehyde. This allows for selective reactions on other parts of a complex molecule.[3][5]
- Synthetic Intermediate: It serves as a building block in multi-step organic syntheses for creating more complex chemical structures, including pharmaceuticals and agrochemicals. [1][3]
- Analytical Chemistry: It has been employed in certain analytical methods for the detection and quantification of other compounds.[1]

Experimental Protocols

Detailed methodologies for the synthesis of **Phenylacetaldehyde Dimethyl Acetal** are crucial for its application in research.

Protocol 1: Synthesis from Styrene Oxide

This method involves the isomerization of styrene oxide to phenylacetaldehyde, followed by acetalization.[11]

Materials:

- Styrene oxide (1.20 g, 10 mmol)
- Benzene (25 ml)
- Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol)
- Methanol (10 ml)
- 2% Sodium carbonate aqueous solution (20 ml)

Procedure:

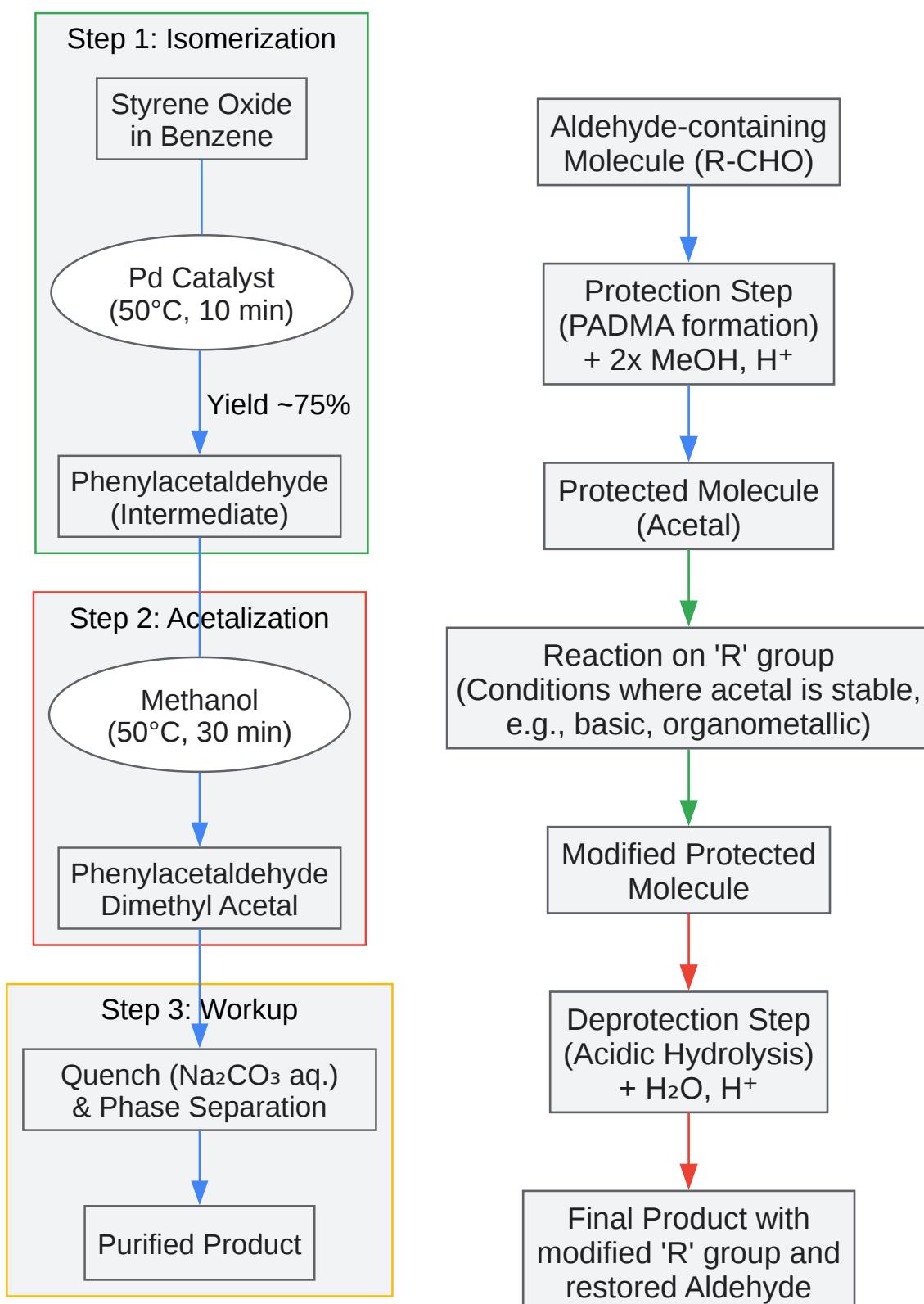
- Dissolve styrene oxide in benzene in a reaction vessel.
- Add the palladium catalyst to the solution.
- Stir the mixture at 50°C for 10 minutes to form phenylacetaldehyde. The yield of the aldehyde at this stage is approximately 75%.[11]
- Add methanol to the reaction solution and continue stirring at 50°C for 30 minutes.
- After cooling, add the 2% sodium carbonate solution to the reaction mixture to neutralize the catalyst and quench the reaction.
- Separate the organic layer from the aqueous layer.
- The organic layer, containing **Phenylacetaldehyde Dimethyl Acetal**, can be analyzed by gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) to confirm the structure and quantitative formation.[11]

Protocol 2: General Acetalization of Phenylacetaldehyde

This is a common method involving the direct reaction of the aldehyde with an alcohol in the presence of an acid catalyst.[5]

Materials:

- Phenylacetaldehyde
- Methanol (in excess)
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or hydrogen chloride)
- Ammonium chloride (optional, as mentioned in one variation)[5]


Procedure:

- Mix phenylacetaldehyde with methanol containing a catalytic amount of acid.
- The reaction can be performed under reflux or at ambient temperature, depending on the chosen catalyst and desired reaction rate.[5]
- Stir the mixture. One described method involves warming to 40-50°C and then leaving it at room temperature for two days.[5]
- The reaction equilibrium is driven towards the product by removing the water by-product, often through azeotropic distillation.
- Upon completion, the reaction is quenched by adding a weak base (e.g., sodium bicarbonate solution).
- The product is extracted with an organic solvent (e.g., ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of **Phenylacetaldehyde Dimethyl Acetal** starting from styrene oxide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [guidechem.com]
- 6. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. PHENYLACETALDEHYDE DIMETHYL ACETAL(101-48-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Core Topic: Phenylacetaldehyde Dimethyl Acetal (CAS Number: 101-48-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086100#phenylacetaldehyde-dimethyl-acetal-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com